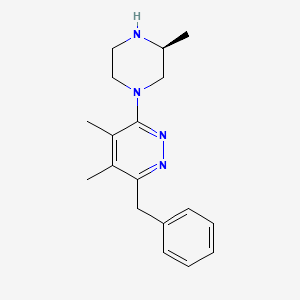
(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a methoxycarbonyl group, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to introduce the boronic acid group at a specific position on the aromatic ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and boronic acid group play crucial roles in its reactivity and binding affinity. The compound can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity. The presence of the methoxycarbonyl group further enhances its versatility in chemical synthesis and biological applications.
Properties
Molecular Formula |
C10H9BFNO4 |
|---|---|
Molecular Weight |
236.99 g/mol |
IUPAC Name |
(6-fluoro-4-methoxycarbonyl-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C10H9BFNO4/c1-17-10(14)7-2-5(12)3-8-6(7)4-9(13-8)11(15)16/h2-4,13,15-16H,1H3 |
InChI Key |
MZICAYYBXSKODP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2N1)F)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid](/img/structure/B11761631.png)
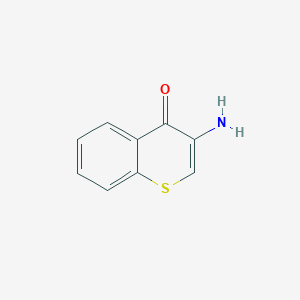
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
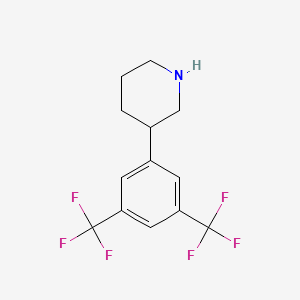
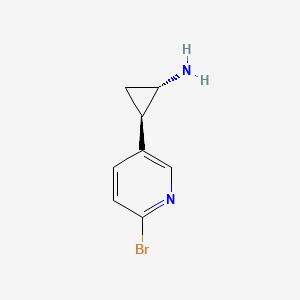
![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)

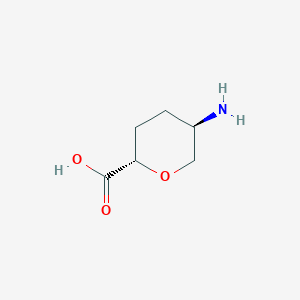
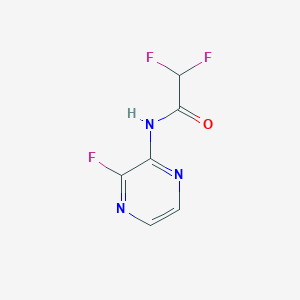
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
